REACTION_CXSMILES
|
CO.[C:3](=[O:6])(O)[O-].[Na+].[N:8]1[C:15](Cl)=[N:14][C:12](Cl)=[N:11][C:9]=1[Cl:10].[C:17](=O)=[O:18]>O>[Cl:10][C:9]1[N:11]=[C:12]([O:18][CH3:17])[N:14]=[C:15]([O:6][CH3:3])[N:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 35°C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 30 minutes after gas evolution
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The crystalline product was washed with water until chloride free
|
Type
|
CUSTOM
|
Details
|
was dried in a vacuum desiccator
|
Type
|
CUSTOM
|
Details
|
Recrystallization from heptane
|
Type
|
CUSTOM
|
Details
|
gave m.p. 75°-76°C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=N1)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |